molecular formula C16H19F2NO2 B2744157 Benzyl (4-(difluoromethyl)bicyclo[2.2.1]heptan-1-yl)carbamate CAS No. 1252672-42-6

Benzyl (4-(difluoromethyl)bicyclo[2.2.1]heptan-1-yl)carbamate

Cat. No.: B2744157
CAS No.: 1252672-42-6
M. Wt: 295.33
InChI Key: TXSIGRJLONXZTF-UHFFFAOYSA-N
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Description

Benzyl (4-(difluoromethyl)bicyclo[2.2.1]heptan-1-yl)carbamate is a chemical compound with the molecular formula C₁₆H₁₉F₂NO₂ and a molecular weight of 295.33. This compound features a bicyclo[2.2.1]heptane core, which is a privileged structure in medicinal chemistry due to its rigidity and defined three-dimensional shape . The presence of difluoromethyl and carbamate groups further enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

The synthesis of Benzyl (4-(difluoromethyl)bicyclo[2.2.1]heptan-1-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents under specific conditions to ensure selective incorporation of the difluoromethyl group.

    Carbamate formation: The final step involves the reaction of the intermediate with benzyl chloroformate to form the carbamate ester.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Benzyl (4-(difluoromethyl)bicyclo[2.2.1]heptan-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or difluoromethyl groups, depending on the reagents and conditions used.

Scientific Research Applications

Benzyl (4-(difluoromethyl)bicyclo[2.2.1]heptan-1-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and chemical processes, leveraging its stability and reactivity.

Mechanism of Action

The mechanism of action of Benzyl (4-(difluoromethyl)bicyclo[2.2.1]heptan-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the carbamate moiety can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Benzyl (4-(difluoromethyl)bicyclo[2.2.1]heptan-1-yl)carbamate can be compared to other compounds with similar structures, such as:

    Camphor: A naturally occurring bicyclo[2.2.1]heptane derivative with distinct aromatic properties.

    Sordarins: A class of antifungal agents containing the bicyclo[2.2.1]heptane core.

    α-Santalol and β-Santalol: Bioactive natural products with a bicyclo[2.2.1]heptane structure.

The uniqueness of this compound lies in its combination of the difluoromethyl and carbamate groups, which confer specific chemical and biological properties not found in the other compounds.

Properties

IUPAC Name

benzyl N-[4-(difluoromethyl)-1-bicyclo[2.2.1]heptanyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO2/c17-13(18)15-6-8-16(11-15,9-7-15)19-14(20)21-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSIGRJLONXZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)C(F)F)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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